Product packaging for Streptidine 6-phosphate(Cat. No.:CAS No. 73679-08-0)

Streptidine 6-phosphate

Cat. No.: B1238171
CAS No.: 73679-08-0
M. Wt: 342.25 g/mol
InChI Key: UUUGVWGQJIFFRM-FUHDGFEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptidine 6-phosphate (CAS Number: 73679-08-0) is a phosphorylated aminocyclitol central to the biosynthetic pathway of the antibiotic streptomycin in Streptomyces griseus . Its molecular formula is C~8~H~19~N~6~O~7~P, and it features a diguanidinated scyllo-inositol core structure phosphorylated at the 6-position . This compound serves as a crucial activated substrate for the enzyme dTDP-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase (EC 2.4.2.27), which catalyzes the condensation of this compound with dTDP-L-dihydrostreptose to form the first pseudodisaccharidic intermediate in streptomycin assembly, O-α-L-dihydrostreptose(1→4)-streptidine 6-phosphate . Research into this compound is vital for understanding the enzymatic logic and regulation of aminoglycoside biosynthesis. Studies with streptidine-idiotrophic mutants of S. griseus have shown that the accumulation of this intermediate can impair aminotransferase activity, suggesting potential feedback inhibition within the pathway . Furthermore, this compound is also relevant in the study of antibiotic resistance mechanisms, as certain streptomycin-inactivating enzymes, such as the APH(6) phosphotransferase family, phosphorylate the 6-position of the streptidine ring within the intact streptomycin molecule . As such, this compound is an essential standard and biochemical tool for researchers investigating bacterial physiology, antibiotic biosynthesis, and resistance. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19N6O7P B1238171 Streptidine 6-phosphate CAS No. 73679-08-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73679-08-0

Molecular Formula

C8H19N6O7P

Molecular Weight

342.25 g/mol

IUPAC Name

[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C8H19N6O7P/c9-7(10)13-1-3(15)2(14-8(11)12)6(5(17)4(1)16)21-22(18,19)20/h1-6,15-17H,(H4,9,10,13)(H4,11,12,14)(H2,18,19,20)/t1-,2+,3-,4+,5-,6-/m0/s1

InChI Key

UUUGVWGQJIFFRM-FUHDGFEASA-N

SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N

Isomeric SMILES

[C@@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N

Synonyms

streptidine-6-phosphate

Origin of Product

United States

Biosynthesis of the Streptidine 6 Phosphate Moiety

Initial Precursors and Early Pathway Steps

The journey from a simple phosphorylated sugar to the core structure of streptidine (B14820) begins with cyclization and dephosphorylation events.

The biosynthesis of the streptidine moiety is initiated from D-glucose 6-phosphate, a key intermediate in glycolysis. uni-freiburg.dersc.org The first committed step involves the NAD+-dependent cyclization of D-glucose 6-phosphate to form 1L-myo-inositol 1-phosphate. researchgate.netnih.gov This intricate intramolecular aldol (B89426) condensation is catalyzed by the enzyme D-glucose 6-phosphate–1L-myo-inositol 1-phosphate cyclase (MIPS). nih.govcapes.gov.br

Research has shown that this reaction proceeds through an enzyme-bound intermediate, identified as 5-keto-D-glucose 6-phosphate. nih.govcapes.gov.brportlandpress.com The enzyme utilizes tightly bound NAD+ to oxidize the C-5 hydroxyl group of the glucose 6-phosphate substrate, which facilitates the subsequent aldol condensation between C-6 and C-1 to form the inositol (B14025) ring. nih.gov The hydrogen atom at C-5 is apparently retained to a high degree during the conversion. nih.gov The formed 1L-myo-inositol 1-phosphate is then a substrate for a specific phosphatase. nih.gov

Following its synthesis, 1L-myo-inositol 1-phosphate is dephosphorylated by the enzyme myo-inositol-1-phosphate phosphatase to yield free myo-inositol. researchgate.net The presence of myo-inositol in growing cultures of S. griseus has been shown to increase the yield of streptomycin (B1217042), providing strong evidence for its role as a key precursor in streptidine biosynthesis. nih.gov

The biosynthetic pathway to streptidine proceeds entirely through phosphorylated intermediates. core.ac.uk Therefore, the free myo-inositol is subsequently re-phosphorylated, though at a different position, to enter the main pathway leading to streptidine.

Enzymatic Transformations Leading to Streptidine Formation

The core myo-inositol structure undergoes a series of modifications, including oxidation, amination, and guanidination, to form the streptidine scaffold.

The amino groups are derived from L-glutamine in reactions catalyzed by aminotransferases. genome.jpasm.org Specifically, L-glutamine:scyllo-inosose aminotransferase has been identified as the enzyme responsible for transferring an amino group to the oxidized inositol intermediate. genome.jp

A defining feature of streptidine is the presence of two guanidino groups. These groups are transferred from L-arginine to the aminocyclitol intermediates in reactions catalyzed by amidinotransferases. uni-freiburg.degenome.jp

The pathway involves the following sequence for each of the two amino groups:

Phosphorylation: The aminocyclitol intermediate (scyllo-inosamine) is first phosphorylated. uni-freiburg.degenome.jp

Transamidination: An amidinotransferase, specifically L-arginine:inosamine-phosphate amidinotransferase (StrB1), transfers a guanidino group from L-arginine to the phosphorylated amino-inositol, forming a guanidino-deoxy-scyllo-inositol phosphate (B84403) intermediate. uniprot.orggenome.jp

This two-step process of amination and subsequent guanidination is repeated at the second site (C-3 position) on the cyclitol ring to form the diguanidinated structure of streptidine, which remains phosphorylated. uni-freiburg.degenome.jpgenome.jp

Phosphorylation of Streptidine to Streptidine 6-Phosphate

The entire biosynthetic pathway leading to the streptidine moiety proceeds via phosphorylated intermediates. core.ac.uk While exogenous streptidine can be utilized by S. griseus mutants and is phosphorylated to this compound, free streptidine is not considered a normal intermediate in the endogenous biosynthetic pathway. nih.govasm.org

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeEC NumberReactionSubstrate(s)Product(s)
D-glucose 6-phosphate–1L-myo-inositol 1-phosphate cyclase5.5.1.4CyclizationD-Glucose 6-phosphate1L-myo-Inositol 1-phosphate
myo-Inositol-1-phosphate phosphatase3.1.3.25Dephosphorylation1L-myo-Inositol 1-phosphatemyo-Inositol
Inosamine-phosphate amidinotransferase2.1.4.2Guanidino group transferL-Arginine, Inosamine phosphateL-Ornithine, Guanidino-inosamine phosphate
dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase2.4.1.-GlycosylationdTDP-L-dihydrostreptose, this compoundO-α-L-dihydrostreptose-(1→4)-streptidine 6-phosphate, dTDP

Table 2: Intermediates in the this compound Pathway

Compound NameRole in Pathway
D-Glucose 6-phosphateInitial Precursor
5-keto-D-glucose 6-phosphateEnzyme-bound Intermediate
1L-myo-Inositol 1-phosphateFirst cyclized product
myo-InositolDephosphorylated intermediate
scyllo-InosamineFirst aminated intermediate
1-Guanidino-1-deoxy-scyllo-inositol 4-phosphateFirst guanidinated intermediate
This compoundFinal product of this pathway branch

Role of Streptidine Kinase (EC 2.7.1.72) and Streptomycin 6-Phosphotransferase

The phosphorylation of the streptidine moiety is catalyzed by an enzyme classified as Streptomycin 6-kinase, under the EC number 2.7.1.72. expasy.orguniprot.org This enzyme is also commonly referred to as Streptomycin 6-phosphotransferase or Streptidine kinase. expasy.orguniprot.orguniprot.orgamericanchemicalsuppliers.com It belongs to the family of phosphotransferases, which are enzymes that facilitate the transfer of a phosphate group from a high-energy donor molecule, typically ATP, to a substrate. nih.gov

In the context of streptomycin biosynthesis, Streptomycin 6-phosphotransferase catalyzes the transfer of the gamma-phosphate group from ATP to the hydroxyl group at the 6-position of the streptidine ring of various substrates. tandfonline.comresearchgate.net The reaction can be summarized as: Streptomycin + ATP → Streptomycin 6-phosphate + ADP. uniprot.org

This enzyme is not only crucial for the biosynthetic pathway but also plays a major role in the self-protection or resistance mechanism of the producing organism, Streptomyces griseus. microbiologyresearch.org By phosphorylating the antibiotic, the organism inactivates it, preventing it from binding to its own ribosomes and inhibiting protein synthesis. researchgate.netmicrobiologyresearch.org The gene encoding this enzyme, often designated as aphD or strA, has been identified and sequenced from Streptomyces griseus and Streptomyces glaucescens. uniprot.orgnih.govmicrobiologyresearch.org Research has shown that extracts from the mycelia of streptomycin-producing Streptomyces strains can effectively catalyze the phosphorylation of streptomycin and its derivatives. nih.gov

Table 1: Properties of Streptomycin 6-Kinase (EC 2.7.1.72)

Property Description Source(s)
Enzyme Commission No. EC 2.7.1.72 expasy.orguniprot.org
Accepted Name Streptomycin 6-kinase expasy.org
Alternative Names APH(6), Streptidine kinase, Streptomycin 6-phosphotransferase expasy.orguniprot.orguniprot.org
Catalyzed Reaction streptomycin + ATP = streptomycin 6-phosphate + ADP + H+ uniprot.org
Phosphate Donor ATP (dATP can also be used) expasy.org
Function Inactivates aminoglycoside antibiotics by phosphorylation; key step in streptomycin biosynthesis and self-resistance. uniprot.orgresearchgate.netmicrobiologyresearch.org
Gene Name aphD, sph, strA uniprot.org
Organism Streptomyces griseus, Streptomyces glaucescens uniprot.orgresearchgate.net

Specificity of Phosphate Group Attachment at the C-6 Position

The enzymatic phosphorylation of the streptidine moiety is highly specific to the hydroxyl group at the C-6 position. tandfonline.com This regioselectivity is not arbitrary; it is a critical prerequisite for the subsequent steps in the assembly of the streptomycin molecule. The biosynthesis of streptomycin proceeds in a stepwise manner where the three core components—streptidine, L-streptose, and N-methyl-L-glucosamine—are synthesized via separate pathways and then linked together. kegg.jpuniprot.org

The attachment of the second component, a sugar moiety, requires the streptidine core to be in its phosphorylated state. Specifically, the enzyme dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase, which is responsible for the next step, exclusively recognizes this compound as its substrate. nih.govresearchgate.net This enzyme catalyzes the transfer of dihydrostreptose (B1196812) from its nucleotide-activated form (dTDP-L-dihydrostreptose) to this compound, forming O-alpha-L-dihydrostreptose(1→4)-streptidine 6-phosphate. core.ac.uknih.govnih.gov

Studies using various potential substrates have demonstrated this specificity. When streptidine itself (the non-phosphorylated form) or other related aminocyclitols like 2-deoxystreptamine (B1221613) were tested, no dihydrostreptosyltransferase activity was observed. nih.govresearchgate.net Activity was only detected with this compound. nih.govresearchgate.net This highlights the essential role of the phosphate group at the C-6 position for the correct assembly of the antibiotic. core.ac.uk Mutants of S. griseus that have defects in this phosphorylation step are unable to produce streptomycin, further underscoring the importance of this specific modification. asm.org

Table 2: Substrate Specificity of Dihydrostreptosyltransferase

Substrate Tested Dihydrostreptose Acceptor Activity Source(s)
This compound Yes nih.govresearchgate.net
Streptidine No core.ac.uknih.govresearchgate.net
2-Deoxystreptamine No nih.govresearchgate.net
4-Deoxystreptamine No researchgate.net

Table 3: List of Mentioned Compounds

Compound Name
2-deoxystreptamine
4-deoxystreptamine
ADP
ATP
D-glucose
dATP
Dihydrostreptose
Dihydrostreptosyl this compound
L-streptose
myo-inositol
N-methyl-L-glucosamine
O-alpha-L-dihydrostreptose(1→4)-streptidine 6-phosphate
Streptidine
This compound
Streptomycin
Streptomycin 6-phosphate

Enzymology of Streptidine 6 Phosphate in Aminoglycoside Biosynthesis

Enzymes Directly Acting on Streptidine (B14820) 6-Phosphate

The metabolic fate of streptidine 6-phosphate is primarily dictated by two classes of enzymes: glycosyltransferases that initiate the assembly of the streptomycin (B1217042) molecule and phosphatases that remove the phosphate (B84403) group in a later biosynthetic step.

Glycosyltransferases Utilizing this compound as Substrate

The first committed step in the formation of the characteristic trisaccharide structure of streptomycin is the attachment of a dihydrostreptose (B1196812) moiety to this compound. This reaction is catalyzed by a specific glycosyltransferase.

The enzyme dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase, encoded by the strH gene, is a key player in the streptomycin biosynthetic pathway. It has been purified and characterized from Streptomyces griseus, the primary producer of streptomycin. nih.govnih.gov This enzyme catalyzes the transfer of the dihydrostreptosyl group from the activated sugar donor, dTDP-L-dihydrostreptose, to the 4-hydroxyl group of this compound. wikipedia.orgqmul.ac.uk

Research has shown that StrH exhibits a high degree of substrate specificity. Of the various potential acceptor substrates tested, only this compound was utilized by the enzyme for the synthesis of O-α-L-dihydrostreptosyl-streptidine 6-phosphate. nih.govnih.gov No enzymatic activity was observed with streptidine, 2-deoxystreptamine (B1221613), or 4-deoxystreptamine, highlighting the enzyme's strict requirement for the phosphorylated streptidine core. nih.govnih.gov The activity of this transferase is dependent on the presence of divalent metal ions, with Mn²⁺ or Mg²⁺ being effective cofactors. nih.govnih.gov The expression of StrH is temporally linked to streptomycin production, with its activity reaching a maximum just prior to the appearance of the antibiotic in the fermentation medium. nih.govnih.gov

Table 1: Properties of dTDP-L-dihydrostreptose:Streptidine-6-phosphate Dihydrostreptosyltransferase (StrH) from Streptomyces griseus
PropertyFindingReference
EC Number2.4.2.27 wikipedia.orgqmul.ac.uk
Apparent Molecular Weight~63,000 Da (by gel filtration) nih.govnih.gov
Subunit Molecular Weight~35,000 Da (by SDS-PAGE) nih.govnih.gov
Donor SubstratedTDP-L-dihydrostreptose wikipedia.orgqmul.ac.uk
Acceptor SubstrateThis compound nih.govnih.gov
Metal Ion RequirementDependent on Mn²⁺ or Mg²⁺ nih.govnih.gov

The reaction catalyzed by StrH results in the formation of a specific glycosidic bond between the dihydrostreptose and this compound moieties. This linkage is characterized as an O-(1→4)-α-L-glycosidic bond. wikipedia.orgqmul.ac.uknih.gov The anomeric configuration is crucial for the final structure and biological activity of streptomycin. The systematic name of the enzyme, dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase, explicitly denotes the transfer of an L-dihydrostreptose unit. The resulting product, O-(1→4)-α-L-dihydrostreptosyl-streptidine 6-phosphate, serves as the intermediate for the subsequent glycosylation step in the streptomycin biosynthetic pathway. nih.gov

Phosphatases and Dephosphorylation Mechanisms

The final step in the biosynthesis of streptomycin involves the removal of the phosphate group from a phosphorylated precursor. This dephosphorylation is carried out by a specific phosphatase. The enzyme streptomycin-6-phosphatase (EC 3.1.3.39), encoded by the strK gene, is responsible for this terminal reaction. uniprot.org This enzyme catalyzes the hydrolysis of streptomycin 6-phosphate to yield streptomycin and inorganic phosphate. uniprot.org

Studies on the substrate specificity of this class of enzymes have revealed that they can act on guanidinodeoxy-scyllo-inositol phosphate and streptomycin-(streptidino)phosphate. The enzyme from Streptomyces griseus, StrK, specifically cleaves streptomycin-6-phosphate and has been observed to also act, albeit more slowly, on streptomycin-3''-phosphate. uniprot.org This dephosphorylation step is essential for the maturation of the antibiotic into its active form.

Enzymes Involved in Precursor Modifications for this compound Synthesis

The biosynthesis of this compound itself involves a series of enzymatic modifications of a precursor molecule derived from central metabolism. A key initial step is the formation of myo-inositol.

Myo-Inositol Monophosphatase (SpcA/SpeA)

The enzyme myo-inositol monophosphatase, encoded by the spcA or speA gene, plays a critical role in supplying the myo-inositol precursor for the streptidine moiety. This enzyme catalyzes the dephosphorylation of myo-inositol-1-phosphate to produce myo-inositol. The activity of this class of enzymes is generally dependent on Mg²⁺ ions. nih.gov

Kinetic studies of myo-inositol monophosphatases from various sources have provided insights into their catalytic mechanism. For instance, the enzyme from bovine brain exhibits sigmoid kinetics with respect to Mg²⁺ activation and is subject to uncompetitive inhibition by high concentrations of Mg²⁺ as well as by Li⁺. nih.gov The pH profile of this enzyme suggests the involvement of two catalytic groups that need to be deprotonated for optimal activity. nih.gov While detailed kinetic data for the specific SpcA/SpeA from Streptomyces are not extensively available, the general characteristics of myo-inositol monophosphatases provide a framework for understanding its function in the context of streptomycin biosynthesis.

Table 2: General Kinetic Properties of Myo-Inositol Monophosphatases
PropertyObservationReference
Substratemyo-Inositol-1-phosphate nih.gov
Productmyo-Inositol nih.gov
Metal Ion ActivatorMg²⁺ nih.gov
InhibitorsLi⁺, high concentrations of Mg²⁺, F⁻ nih.gov
pH OptimumGenerally in the neutral to slightly alkaline range nih.gov

L-Glutamine:scyllo-inosose Aminotransferase (StsC)

L-Glutamine:scyllo-inosose aminotransferase, encoded by the stsC gene, is a key enzyme in the biosynthesis of the streptidine moiety of streptomycin. nih.gov This enzyme belongs to a class of pyridoxal-phosphate-dependent aminotransferases. nih.gov Its primary function is to catalyze the first of two amino transfer reactions in the formation of streptidine. nih.gov

The reaction catalyzed by StsC involves the transamination of scyllo-inosose, using L-glutamine as the amino donor, to produce scyllo-inosamine. nih.govuniprot.org This step is foundational for the subsequent addition of guanidino groups that characterize the streptidine structure. The gene stsC has been identified in the streptomycin production gene cluster of Streptomyces griseus. nih.gov Studies have shown that stsC is specifically associated with the biosynthesis of diaminocyclitol aminoglycosides, as it hybridizes to the DNA of various actinomycetes that produce these compounds. nih.gov

FeatureDescription
Enzyme Name L-Glutamine:scyllo-inosose aminotransferase
Gene stsC
EC Number 2.6.1.50
Cofactor Pyridoxal 5'-phosphate uniprot.org
Reaction scyllo-inosose + L-glutamine <=> 1-amino-1-deoxy-scyllo-inositol + 2-oxoglutaramate uniprot.org
Function Catalyzes the first amino transfer in streptidine biosynthesis nih.gov

L-Arginine:Inosamine-phosphate Amidinotransferase (StrB1)

L-Arginine:inosamine-phosphate amidinotransferase, also known as StrB1, is a crucial enzyme that catalyzes two separate transamidination reactions in the streptomycin biosynthetic pathway. nih.govuniprot.orguniprot.org This enzyme is responsible for the formation of the two guanidino groups on the streptidine ring.

The biosynthesis of streptidine involves the conversion of myo-inositol to scyllo-inosamine, which is then phosphorylated. genome.jp StrB1 subsequently catalyzes the transfer of an amidino group from L-arginine to this intermediate. genome.jp The process is repeated for the second amino group. genome.jp Specifically, StrB1 converts N1-amidinostreptamine 6-phosphate into the final product, this compound, using L-arginine as the donor molecule and releasing L-ornithine. uniprot.orggenome.jp The crystal structure of StrB1 from Streptomyces griseus has been resolved, revealing a pseudo-5-fold symmetric structure composed of five ββ αβ-modules. nih.gov

FeatureDescription
Enzyme Name L-Arginine:Inosamine-phosphate Amidinotransferase
Gene strB1 uniprot.orguniprot.org
EC Number 2.1.4.2 uniprot.orguniprot.org
Reaction N1-Amidinostreptamine 6-phosphate + L-Arginine <=> this compound + L-Ornithine genome.jp
Function Catalyzes the two transamidination steps in streptidine biosynthesis nih.govuniprot.org

Enzymatic Inactivation of Streptidine-Containing Compounds

The clinical efficacy of streptidine-containing antibiotics, such as streptomycin, can be compromised by the action of specific inactivating enzymes produced by resistant bacteria. cellmolbiol.orgcellmolbiol.org The most common mechanism of resistance involves the enzymatic modification of the antibiotic molecule. researchgate.netnih.govresearchgate.net These modifications, which include phosphorylation, acetylation, or adenylation, render the antibiotic unable to bind to its ribosomal target, thus conferring resistance to the microorganism. researchgate.netnih.gov

Aminoglycoside Phosphotransferases (APH(6) family)

A primary mechanism for the inactivation of streptomycin is through phosphorylation catalyzed by aminoglycoside phosphotransferases (APHs). researchgate.netnih.gov Specifically, the APH(6) family of enzymes targets the streptidine ring of streptomycin. cellmolbiol.orgresearchgate.netmcmaster.ca These enzymes catalyze the ATP-dependent transfer of a phosphate group to the 6-hydroxyl group of the streptidine moiety, producing streptomycin-6-phosphate. cellmolbiol.orgnih.govresearchgate.netmcmaster.ca This modification inactivates the antibiotic. cellmolbiol.org

The APH(6) class includes several members:

APH(6)-Ia : Found in the streptomycin-producing organism Streptomyces griseus, providing self-resistance against the antibiotic it synthesizes. researchgate.netnih.gov Its gene, aph(6)-Ia, is located within the streptomycin biosynthetic gene cluster. nih.govresearchgate.net

APH(6)-Ib : Identified in Streptomyces glaucescens, this enzyme phosphorylates 5'-hydroxystreptomycin. researchgate.netnih.gov

APH(6)-Ic : The gene for this enzyme is located on the transposable element Tn5. researchgate.netnih.gov

APH(6)-Id : Also known as StrA, its gene is often found linked with another resistance gene (strB) in pathogenic bacteria isolated from clinical and environmental sources. cellmolbiol.orgnih.gov

EnzymeSource Organism/ElementSubstrate
APH(6)-Ia Streptomyces griseus nih.govresearchgate.netStreptomycin researchgate.net
APH(6)-Ib Streptomyces glaucescens researchgate.netnih.gov5'-hydroxystreptomycin researchgate.netresearchgate.net
APH(6)-Ic Transposable element Tn5 researchgate.netnih.govStreptomycin researchgate.net
APH(6)-Id Plasmids and transposons in pathogenic bacteria cellmolbiol.orgnih.govStreptomycin researchgate.net

Substrate Specificity and Catalytic Mechanisms of APH(6) Enzymes

The APH(6) family of enzymes demonstrates specificity primarily for streptomycin and its close derivatives. researchgate.net Enzymes like APH(6)-Ia, -Ic, and -Id catalyze the phosphorylation of streptomycin, while APH(6)-Ib acts on 5'-hydroxystreptomycin. cellmolbiol.orgresearchgate.net

The catalytic mechanism involves the transfer of the terminal (gamma) phosphate group from a donor molecule, typically ATP, to the 6-hydroxyl position of the streptidine ring. cellmolbiol.orgnih.govresearchgate.net This reaction is dependent on the presence of a divalent cation, with magnesium ion acting as an essential cofactor. nih.gov The products of this reaction are the phosphorylated, inactive antibiotic (e.g., streptomycin 6-phosphate), adenosine diphosphate (ADP), and a hydrogen ion. nih.gov

Steady-state kinetic analyses have been performed on some members of this family. For the recombinant APH(6)-Id enzyme, the following kinetic parameters have been determined:

Km (streptomycin) : 0.38 ± 0.13 mM researchgate.netnih.gov

Km (ATP) : 1.03 ± 0.1 mM researchgate.netnih.gov

Vmax : 3.2 ± 1.1 µmol/min/mg researchgate.netnih.gov

kcat : 1.7 ± 0.6 s-1 researchgate.netnih.gov

These studies confirm that APH(6)-Id functions as a monomer and is an efficient streptomycin phosphotransferase. researchgate.netnih.govresearchgate.net

Genetic and Regulatory Mechanisms Governing Streptidine 6 Phosphate Biosynthesis

Identification and Organization of Biosynthetic Gene Clusters

The genes responsible for streptidine (B14820) 6-phosphate biosynthesis are clustered together, a common feature for secondary metabolite pathways in bacteria. This organization facilitates coordinated regulation and potential horizontal gene transfer.

The str Gene Cluster in Streptomyces griseus

In the well-studied streptomycin (B1217042) producer Streptomyces griseus, the biosynthetic genes are located in a large cluster known as the str gene cluster. asm.org This cluster spans approximately 32.6 kb and contains over 25 genes involved in streptomycin biosynthesis, regulation, and resistance. asm.orgasm.orgmazums.ac.ir The organization of the str cluster reveals several operons, including convergently oriented transcription units like strDEL and strNB2M. nih.gov The genes within this cluster code for the enzymes that catalyze the multi-step conversion of glucose-6-phosphate into the three moieties of streptomycin: streptidine 6-phosphate, dTDP-dihydrostreptose, and N-methyl-L-glucosamine. uniprot.org

Key genes involved in the this compound branch of the pathway include those responsible for the synthesis of the streptidine moiety. For instance, strB1 encodes an inosamine-phosphate amidinotransferase, a crucial enzyme in this part of the pathway. uniprot.org Another gene, strI, is involved in the production of this compound as a dehydrogenase. researchgate.net The strB gene, which complements mutants deficient in the linkage of this compound and dihydrostreptose (B1196812), is also part of this cluster. nih.gov

The table below summarizes some of the key genes in the str cluster of S. griseus and their putative functions in streptomycin biosynthesis.

GenePutative FunctionReference
strA (aphD)Streptomycin 6-phosphotransferase (resistance) nih.govannualreviews.org
strB1Inosamine-phosphate amidinotransferase 1 uniprot.org
strB2Amidinotransferase (gene duplication of strB1) nih.gov
strCInvolved in linking this compound and dihydrostreptose nih.gov
strDdTDP-glucose synthase nih.gov
strEdTDP-glucose dehydratase nih.gov
strFIsomerase in CDP-N-methyl-L-glucosamine synthesis researchgate.net
strG uniprot.org
strHGlycosyltransferase researchgate.net
strIDehydrogenase in this compound production researchgate.net
strKStreptomycin-6-phosphatase nih.gov
strLdTDP-dihydrostreptose synthase nih.govuniprot.org
strMdTDP-4-keto-6-deoxyglucose 3,5-epimerase nih.govuniprot.org
strNAminoglycoside phosphotransferase-like protein nih.gov
strO uniprot.org
strRPathway-specific transcriptional activator nih.govnih.govnih.gov
strSRegulatory gene nih.gov

Homologous Gene Clusters in Other Aminoglycoside Producers

Homologous gene clusters for aminoglycoside biosynthesis are found in various other producing organisms, suggesting a common evolutionary origin and dissemination through horizontal gene transfer. tandfonline.comoup.com For example, a gene cluster in Streptomyces glaucescens shows considerable similarity to the str cluster of S. griseus, although with some divergence in structure. nih.gov The presence of homologous genes, such as those for aminotransferases, is a common feature across different aminoglycoside biosynthetic pathways. tandfonline.com

The discovery of these homologous clusters in different species, including other Streptomyces species and even more distantly related bacteria like Bacillus circulans and Micromonospora echinospora, has been instrumental in understanding the biosynthesis of various aminoglycosides like kanamycin, tobramycin, and gentamicin. nih.govpnas.org These clusters often contain genes with significant sequence identity to those in the streptomycin pathway, particularly for the synthesis of the conserved 2-deoxystreptamine (B1221613) (2-DOS) core, a structural relative of streptidine. nih.gov

Transcriptional Regulation of this compound Pathway Genes

The expression of the genes involved in this compound biosynthesis is a highly regulated process, ensuring that the antibiotic is produced at the appropriate time and in response to specific signals.

Regulatory Genes (e.g., strR) and Their Modulatory Roles

A key regulatory element in the str gene cluster is the strR gene, which encodes a pathway-specific transcriptional activator protein. mazums.ac.irnih.gov The StrR protein is essential for the expression of multiple genes within the str cluster, acting as a DNA-binding protein that recognizes specific promoter regions. nih.govsci-hub.se Footprinting experiments have identified an inverted repeat sequence as the binding site for StrR upstream of the strB1 promoter. nih.gov The expression of strR itself is controlled by a higher-level regulatory cascade involving A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a microbial hormone that triggers streptomycin production. asm.orgnih.gov A-factor induces the transcription of strR through the action of another key transcriptional activator, AdpA. asm.orgnih.gov This hierarchical control ensures that the entire streptomycin biosynthetic pathway is activated in a coordinated manner. nih.gov

Cross-Regulation and Metabolic Flux Competition

The biosynthesis of secondary metabolites like streptomycin is embedded within the broader metabolic network of the cell. researchgate.net This leads to phenomena such as cross-regulation and competition for metabolic precursors. researchgate.netplos.org The production of one secondary metabolite can influence the synthesis of others, often through shared regulatory elements or competition for common building blocks like acetyl-CoA. plos.org In Streptomyces, the genome typically contains numerous biosynthetic gene clusters for various secondary metabolites, and their expression is tightly controlled to manage the cell's resources. researchgate.net Understanding and manipulating these regulatory networks and the distribution of metabolic flux are key strategies for enhancing the production of desired compounds. plos.orgwiley.com

Gene Expression Analysis and Pathway Elucidation

Analysis of gene expression has been crucial in deciphering the this compound biosynthetic pathway. Studies have shown that the expression of streptomycin biosynthetic enzymes is coordinately regulated and occurs just before the accumulation of the antibiotic. asm.org Techniques such as S1 mapping have demonstrated that the transcription of numerous genes in the str cluster, including those involved in this compound synthesis, is dependent on the StrR activator. asm.org Furthermore, the heterologous expression of subsets of genes from the str cluster in other hosts has been a powerful tool for functionally characterizing the roles of individual genes and elucidating the steps of the biosynthetic pathway. pnas.orgpnas.org

Mutational Analysis of this compound Biosynthesis

Mutational analysis has been a cornerstone in elucidating the intricate biosynthetic pathway of this compound, a key component of the antibiotic streptomycin. By inducing mutations in the producing organism, Streptomyces griseus, and analyzing the resulting phenotypes, researchers have been able to identify and characterize the genes and enzymes essential for this process.

A significant body of work in this area involved the creation of streptidine idiotrophic mutants. These are mutants that have lost the ability to produce streptomycin but can have this ability restored by the external addition of streptidine. Through techniques like UV mutagenesis, several such mutants have been isolated from Streptomyces griseus ATCC 10137. nih.gov The characterization of these mutants, including the analysis of accumulated intermediates and enzymatic assays, has allowed for the pinpointing of specific biochemical lesions in the streptidine biosynthetic pathway. nih.gov

For instance, a study of eight streptidine idiotrophic mutants (SD20, SD81, SD141, SD189, SD245, SD261, SD263, and SD274) revealed blocks at various stages of the pathway. nih.gov Mutants SD20 and SD263 were found to be deficient in a transamination step, while SD81, SD261, and SD274 had defects in phosphorylation. nih.gov Mutant SD141 was impaired in a transamidination step, and SD189 showed a deficiency in a dehydrogenation reaction. nih.gov Notably, mutant SD245 was unable to link this compound to dihydrostreptose, leading to the accumulation of this compound. nih.gov This accumulation was also observed to inhibit the aminotransferase activity, suggesting a feedback regulation mechanism where the end product, this compound, negatively controls an earlier step in its own synthesis. nih.gov

Further research has categorized streptomycin-idiotrophic mutants into different classes based on the stage of the biosynthetic blockage. Some mutants are blocked in the initial transamination step of the streptidine pathway, others in later steps, and some in processes outside of streptidine biosynthesis altogether. researchgate.net This systematic dissection of the pathway through mutational analysis has been instrumental in constructing a detailed map of this compound biosynthesis.

The following interactive table summarizes the findings from the mutational analysis of Streptomyces griseus idiotrophs, detailing the affected enzymatic step for each mutant strain.

Mutant StrainAffected Enzymatic StepReference
SD20, SD263Transamination nih.gov
SD81, SD261, SD274Phosphorylation nih.gov
SD141Transamidination nih.gov
SD189Dehydrogenation nih.gov
SD245Linkage of this compound and dihydrostreptose nih.gov

Complementation Studies and Functional Assignment of Genes

Following the identification of mutants with defects in this compound biosynthesis, complementation studies have been crucial for the functional assignment of the corresponding genes. This approach involves introducing a functional copy of a gene into a mutant that is deficient in that gene's activity. If the introduced gene restores the wild-type phenotype (in this case, streptomycin production), it confirms the gene's role in the blocked metabolic step.

A significant achievement in this area was the self-cloning of an str gene cluster from S. griseus. nih.gov This cluster was found to contain at least four genes—strR, strA, strB, and strC—involved in streptomycin biosynthesis and resistance. nih.gov Complementation tests using these cloned genes and the previously characterized streptidine-nonproducing mutants were instrumental in assigning specific functions to them. nih.gov

For example, the strB gene was shown to complement the mutation in strain SD141, which was specifically deficient in amidinotransferase activity. nih.govasm.org This finding strongly indicated that strB encodes the amidinotransferase enzyme responsible for a key step in streptidine biosynthesis. nih.gov Similarly, the strC gene was able to complement the defect in strain SD245, which is unable to link this compound with dihydrostreptose. nih.govasm.org This demonstrated that strC is involved in this crucial linkage step. asm.org

The order of these four genes on the chromosome was determined to be strR-strA-strB-strC through deletion analysis of plasmids carrying these genes. nih.govasm.org Furthermore, it was observed that transforming S. griseus with plasmids carrying both strR and strB resulted in enhanced amidinotransferase activity, providing further evidence for the function of these genes and the regulatory role of strR. nih.gov

The table below provides a summary of the complementation studies, linking the cloned str genes to the specific mutants they complement and their assigned functions.

Methodologies for Investigating Streptidine 6 Phosphate and Its Metabolism

In Vitro Enzymatic Synthesis and Characterization

The in vitro recreation and analysis of the enzymatic reactions leading to and involving streptidine (B14820) 6-phosphate are fundamental to understanding its biosynthesis. This involves the purification of the relevant enzymes and a detailed examination of their catalytic properties.

The isolation of specific enzymes from the complex cellular milieu of Streptomyces griseus is a critical first step for in vitro studies. nih.gov A multi-step purification process is often employed to achieve near homogeneity of the desired enzyme. nih.gov Common techniques include precipitation, which uses salts or organic solvents to selectively precipitate proteins, and various forms of chromatography. longdom.org

Chromatography is a powerful method that separates proteins based on their distinct physicochemical properties. longdom.org For instance, dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase, an enzyme in the streptomycin (B1217042) biosynthesis pathway, has been purified using a six-step procedure that includes affinity chromatography on a streptidine-6-phosphate-Sepharose column. nih.gov This technique exploits the specific binding affinity of the enzyme for its substrate, which is immobilized on the chromatography matrix. nih.govlongdom.org

Gel filtration, another chromatographic method, separates proteins based on their size. longdom.org This technique was used to determine the apparent molecular weight of the aforementioned dihydrostreptosyltransferase. nih.gov Ion-exchange chromatography, which separates proteins based on their net charge, is also a commonly used purification step.

The effectiveness of a purification strategy is assessed by the yield and the increase in specific activity of the target enzyme at each step.

Table 1: Example of Enzyme Purification Techniques for a Streptomycin Biosynthetic Enzyme

Purification StepMethodPrinciple of Separation
Crude Extract PreparationCell Lysis and CentrifugationRemoval of cellular debris
Streptidine-6-phosphate Affinity ChromatographyAffinity ChromatographySpecific binding of the enzyme to its substrate
Gel FiltrationSize-Exclusion ChromatographySeparation based on molecular size
Ion ExchangeIon-Exchange ChromatographySeparation based on net charge

This table is a generalized representation of a multi-step enzyme purification process.

Once an enzyme is purified, its substrate specificity and kinetic parameters can be determined. numberanalytics.com This provides insights into the enzyme's function within the metabolic pathway. numberanalytics.com For example, studies on dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase revealed that it is highly specific for its acceptor substrate, streptidine 6-phosphate. nih.gov No activity was observed with streptidine, 2-deoxystreptamine (B1221613), or 4-deoxystreptamine, highlighting the enzyme's precise role in the pathway. nih.gov

Kinetic analysis, often following the Michaelis-Menten model, is used to determine key parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax). numberanalytics.com The Km value reflects the enzyme's affinity for its substrate, with a lower Km indicating a higher affinity. numberanalytics.com For instance, streptidine-6-phosphate dihydrostreptosyltransferase has a Km of 0.12 mM for this compound. Such data is crucial for understanding the efficiency and regulation of the enzymatic reaction.

The activity of these enzymes can also be dependent on cofactors. The dihydrostreptosyltransferase, for example, requires the presence of Mn²⁺ or Mg²⁺ ions for its activity. nih.gov

Genetic Manipulation and Pathway Engineering

Advances in molecular biology have enabled the manipulation of the genetic blueprint of Streptomyces, allowing for a deeper understanding and even the enhancement of this compound and streptomycin production.

The genes responsible for the biosynthesis of this compound are organized in a gene cluster in Streptomyces griseus. nih.govasm.org Cloning these genes allows for their detailed study outside of their native host. Techniques such as self-cloning in Streptomyces griseus using plasmids have been employed to isolate and characterize the str gene cluster. nih.govasm.org

Heterologous expression, the expression of a gene in a different host organism, is a powerful tool for studying enzyme function and for producing specific compounds. nih.gov For example, the strA gene, which encodes streptomycin 6-phosphotransferase, was expressed in Escherichia coli to verify its function. nih.govasm.org The entire streptomycin biosynthetic gene cluster from S. griseus has been successfully expressed in a Streptomyces avermitilis host, demonstrating the feasibility of producing these complex molecules in a heterologous system. nih.gov The choice of the expression host and vector is critical for the successful production of the target enzyme or metabolite. oup.com

Site-directed mutagenesis is a technique used to introduce specific changes into the DNA sequence of a gene, resulting in a modified protein. researchgate.net This powerful method allows researchers to investigate the role of individual amino acids in an enzyme's structure, function, and mechanism. researchgate.netresearchgate.net By altering specific residues in the active site of an enzyme, for instance, scientists can probe their importance in substrate binding or catalysis. researchgate.net This approach has been instrumental in understanding the mechanisms of various enzymes, including those involved in antibiotic biosynthesis and resistance. nih.govdntb.gov.ua While specific examples for enzymes directly acting on this compound are not detailed in the provided context, the application of this technique to enzymes in the broader streptomycin pathway has been crucial for elucidating their functions. nih.gov

Metabolic engineering involves the targeted modification of cellular metabolism to improve the production of a desired compound. nih.gov A key aspect of this is managing the flow of precursor metabolites towards the biosynthetic pathway of interest. nih.gov In the context of streptomycin biosynthesis, this means optimizing the supply of precursors for the formation of this compound. f1000research.com

One approach is to redirect metabolic flux by eliminating competing pathways. researchgate.net For example, deleting the gene clusters for other secondary metabolites can free up common building blocks and energy for streptomycin production. researchgate.net Another strategy involves the overexpression of genes that encode for rate-limiting enzymes in the precursor supply pathway. core.ac.uk Computational models of metabolism, such as Flux Balance Analysis (FBA), can be used to predict the effects of genetic modifications and to identify key targets for metabolic engineering. core.ac.ukbiosynsis.com These approaches aim to create a more efficient cellular factory for the production of streptomycin by ensuring a robust and balanced supply of this compound and the other necessary precursors. f1000research.com

The study of this compound and its role in the biosynthesis of streptomycin relies on robust analytical methods capable of detecting and quantifying this phosphorylated intermediate and related metabolites. These techniques are crucial for elucidating enzymatic reaction mechanisms, characterizing biosynthetic pathways, and identifying products.

Analytical Techniques for Intermediate Detection and Quantification

Chromatographic techniques are fundamental for separating and quantifying this compound and its precursors from complex biological mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool, offering high resolution and sensitivity.

Early research utilized paper chromatography to separate streptidine derivatives. For instance, descending paper chromatography with solvent systems like phenol/water in an ammonia (B1221849) atmosphere was used to resolve reaction products. core.ac.uk However, HPLC has become the standard due to its superior performance.

Reversed-phase HPLC is commonly employed for the analysis of streptidine and related aminoglycosides. nih.govum.es These methods can separate streptidine from its parent compound, streptomycin, and other related substances. nih.govresearchgate.net A direct reverse-phase HPLC technique has been optimized and validated for the simultaneous estimation of streptomycin and its metabolite, streptidine, in serum. nih.govebi.ac.uk This method demonstrated good recovery (≥91.5%), linearity (r² ≥0.99), and precision for both compounds. nih.gov

The selection of chromatographic conditions is critical for achieving effective separation. Key parameters include the composition of the mobile phase, the type of stationary phase, and the detector settings. Ion-pairing agents, such as sodium octanesulfonate, are often included in the mobile phase to improve the retention and separation of these highly polar compounds on reversed-phase columns. researchgate.net Detection is typically performed using UV detectors at low wavelengths (around 200-205 nm), as streptidine lacks a strong chromophore. um.esresearchgate.net

Detailed findings from research highlight the utility of HPLC in metabolic studies. For example, HPLC analysis of serum from rats treated with streptomycin identified a metabolite with the same chromatographic properties as a streptidine standard. um.es This allowed for the quantification of streptidine over time, revealing its gradual appearance as a metabolic derivative of the antibiotic. um.es

Table 1: Example of HPLC Conditions for Streptidine Analysis in Serum um.es

ParameterCondition
Chromatographic System Waters 600E Pump, 717plus Autosampler, 996 PDA Detector
Analytical Column Prodigy ODS3 reversed-phase, 5 µm, 250x4.6 mm
Mobile Phase 20 mM sodium 1-hexanesulfonate and 25 mM tribasic sodium phosphate (B84403) in a water:acetonitrile mixture (85:12-15 v/v), adjusted to pH 6.0
Flow Rate 1.3 ml/min
Column Temperature 25 ± 0.1 °C
Detection Wavelength 200 ± 0.2 nm

Table 2: HPLC Method for Separation of Streptomycin and Related Compounds researchgate.net

ParameterCondition
Stationary Phase Supelcosil LC-ABZ, 5 µm (250 × 4.6 mm)
Mobile Phase Aqueous solution containing 14 g/l sodium sulfate, 1.5 g/l sodium octanesulfonate, 50 ml/l acetonitrile, and 50 ml/l of a 0.2 M phosphate buffer (pH 3.0)
Column Temperature 45°C
Detection UV at 205 nm
Separated Components Streptidine, Streptomycin B, Streptomycin, Dihydrostreptomycin (B1670612), and other unidentified components

Spectroscopic and radiometric assays are essential for studying the enzymatic reactions involved in this compound metabolism, particularly for identifying and quantifying the phosphorylated products.

Radiometric Assays: These highly sensitive methods are ideal for tracking the transfer of phosphate groups. In the context of streptidine phosphorylation, a radioenzymatic assay can be used which involves incubating the substrate (streptidine) with a specific kinase and γ-³²P-labeled ATP. nih.gov The resulting radiolabeled this compound can then be detected and quantified. A dot-blot assay format allows for the separation of the ³²P-labeled product from the unreacted γ-³²P-ATP, enabling measurement of enzyme activity. nih.gov Similarly, the enzymatic synthesis of dihydrostreptose-streptidine-6-phosphate has been demonstrated using dTDP-L-[U-¹⁴C]dihydrostreptose and streptidine-6-phosphate labeled with ³²P. core.ac.uk The dual-labeled product was identified by the coinciding radioactivity of ¹⁴C and ³²P after chromatography, confirming the enzymatic linkage. core.ac.uk

Spectroscopic Assays: Spectrophotometric methods provide a continuous or endpoint measurement of enzyme activity. A coupled-enzyme assay can be used to quantify the ADP produced during the phosphorylation of streptidine, which corresponds stoichiometrically to the amount of this compound formed. Another approach involves the use of colorimetric methods, such as the maltol (B134687) reaction, to estimate the amount of phosphorylated streptomycin after enzymatic treatment. tandfonline.com

Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are invaluable for structural elucidation. While not used for routine quantification, NMR spectroscopy can determine the precise location of the phosphate group on the streptidine ring. acs.org Infrared (IR) spectroscopy has also been used to compare the spectra of enzymatically phosphorylated streptomycin with known standards to confirm its identity. tandfonline.com Fluorescence spectroscopy can be employed to study the binding interactions between enzymes and their substrates, such as the interaction between a nucleotidyltransferase and streptidine. csic.es Furthermore, far-UV circular dichroism (CD) spectroscopy has been utilized to assess the structural integrity and thermal stability of enzymes involved in streptidine modification. csic.es

Advanced Research Perspectives and Applications of Streptidine 6 Phosphate

Metabolic Engineering for Enhanced Streptidine (B14820) 6-Phosphate Production

Increasing the intracellular pool of streptidine 6-phosphate is a key objective for improving streptomycin (B1217042) yields. Metabolic engineering offers several strategies to achieve this by optimizing the flow of precursors and cofactors into the biosynthetic pathway. researchgate.netmlsu.ac.in

A primary strategy involves enhancing the central carbon metabolism pathways that supply the initial building blocks. The streptidine moiety originates from glucose-6-phosphate, which enters a multi-step enzymatic cascade. researchgate.net Engineering efforts can be directed at increasing the availability of this precursor. One demonstrated method in heterologous hosts like E. coli is the disruption of competing pathways, such as by deleting the gene for glucose-6-phosphate isomerase (pgi), which shunts more glucose-6-phosphate toward the desired biosynthetic route. researchgate.net

Furthermore, the biosynthetic pathway for this compound involves several oxidation-reduction steps that require cofactors, primarily NADPH. researchgate.net Overproduction of NADPH can be achieved by engineering the pentose (B10789219) phosphate (B84403) pathway (PPP). This has been accomplished in Streptomyces by overexpressing key PPP enzymes like glucose-6-phosphate dehydrogenase (Zwf) and 6-phosphogluconate dehydrogenase. researchgate.net Another approach is to manipulate global regulatory systems. For instance, the PhoP/PhoR two-component system, which responds to phosphate limitation, is known to trigger secondary metabolite production and could be engineered to enhance the expression of the streptidine biosynthetic genes. mlsu.ac.in

Table 1: Metabolic Engineering Strategies for Enhancing this compound Precursors

Strategy Target Genetic Modification Expected Outcome
Precursor Funneling Glucose-6-Phosphate Pool Deletion of glucose-6-phosphate isomerase (pgi) gene Increased flux of glucose-6-phosphate into the streptidine pathway. researchgate.net
Cofactor Supply NADPH Availability Overexpression of pentose phosphate pathway enzymes (e.g., Zwf) Increased intracellular NADPH pool to support enzymatic reactions. researchgate.net

| Regulatory Control | Gene Expression | Manipulation of global regulators (e.g., PhoP) | Upregulation of the entire streptidine biosynthetic gene cluster. mlsu.ac.in |

Biosynthetic Pathway Elucidation and Redesign

The elucidation of the this compound biosynthetic pathway has been a significant achievement, largely accomplished through the generation and analysis of chemically-induced mutants of S. griseus. nih.gov These mutants, known as idiotrophs, are blocked at specific enzymatic steps and require the addition of a downstream intermediate (like streptidine) to resume antibiotic production. nih.govresearchgate.net

By characterizing the intermediates that accumulate in these mutants and assaying for specific enzyme activities, researchers have mapped out the key transformations. nih.gov The pathway begins with myo-inositol, derived from glucose-6-phosphate, and proceeds through a series of steps including oxidation, transamination, phosphorylation, and transamidination to form the final this compound molecule. researchgate.netnih.gov One critical finding from these studies is that the accumulation of this compound in certain mutants can cause feedback inhibition of an earlier enzyme, an aminotransferase, indicating a self-regulatory mechanism within the pathway. nih.gov

Key enzymes have been identified, such as StrI, a dehydrogenase, and StrH, the glycosyltransferase that utilizes this compound as its specific acceptor substrate to attach the next sugar in the sequence. researchgate.netnih.gov This transferase is highly specific for this compound; it shows no activity with dephosphorylated streptidine or other related aminocyclitols like 2-deoxystreptamine (B1221613). nih.gov This detailed knowledge allows for the potential redesign of the pathway to produce novel aminocyclitols.

Table 2: Characterized Biochemical Lesions in S. griseus Streptidine-Idiotrophic Mutants

Mutant Strain(s) Blocked Biosynthetic Step Corresponding Enzyme Function Reference
SD20, SD263 Transamination Aminotransferase nih.gov
SD189 Dehydrogenation Dehydrogenase nih.gov
SD81, SD261, SD274 Phosphorylation Kinase nih.gov
SD141 Transamidination Amidinotransferase nih.gov

Strategies for Bypassing Antibiotic Resistance Mechanisms via Pathway Engineering

The clinical utility of aminoglycoside antibiotics is threatened by the spread of resistance, most commonly caused by aminoglycoside-modifying enzymes (AMEs). researchgate.netmdpi.com These bacterial enzymes inactivate the antibiotic by adding chemical groups (e.g., acetyl, phosphate, or adenyl groups) to specific hydroxyl or amino moieties on the drug. researchgate.netmdpi.com

Pathway engineering of the this compound biosynthesis offers a powerful strategy to create novel aminoglycosides that can evade these resistance mechanisms. researchgate.net By modifying the enzymes within the streptidine pathway, it is possible to generate altered aminocyclitol cores. When these novel cores are incorporated into the final antibiotic structure, they may lack the specific functional groups that AMEs recognize and modify. mdpi.comacs.org

For example, if a key hydroxyl group targeted by a phosphotransferase (APH) is removed or sterically hindered through enzymatic modification during the biosynthesis of the this compound analog, the resulting antibiotic would be immune to that specific AME. This "biosynthetic derivatization" approach aims to produce next-generation aminoglycosides that are intrinsically resistant to clinical AME-based inactivation. researchgate.netacs.org A detailed understanding of the structure-function relationships of AMEs is crucial for guiding the rational redesign of the biosynthetic pathway to produce effective, resistance-bypassing antibiotics. mdpi.com

Mutasynthesis Applications Involving this compound Precursors

Mutasynthesis, or mutational biosynthesis, is a technique that combines genetic mutation with chemical synthesis to create novel natural products. asm.org The process relies on using a mutant organism that is blocked in the production of a specific biosynthetic precursor. researchgate.net

The streptidine-idiotrophic mutants of S. griseus are ideal platforms for mutasynthesis. nih.govresearchgate.net These strains cannot produce their own streptidine and will only produce a streptomycin-like molecule if they are "fed" an external aminocyclitol that their downstream enzymes can accept. researchgate.net

A prominent example involves feeding a streptidine-dependent S. griseus mutant with 2-deoxystreptidine (B1215738), an analog of streptidine that lacks a hydroxyl group. evitachem.com The biosynthetic machinery of the mutant incorporates this precursor, leading to the production of a novel antibiotic named streptomutin A. evitachem.comresearchgate.net This demonstrates the potential of using this compound pathway precursors and their synthetic analogs to generate libraries of new antibiotic compounds. This approach leverages the cell's complex enzymatic assembly line to perform difficult chemical transformations, creating structural diversity that would be challenging to achieve through total chemical synthesis alone.

Table 3: Steps in a Mutasynthesis Experiment Using a Streptidine-Blocked Mutant

Step Action Rationale Example
1. Strain Generation Induce mutations in S. griseus and select for mutants that cannot produce streptomycin. To create a host organism blocked in the streptidine biosynthetic pathway. Isolation of streptidine-idiotrophic mutants. nih.gov
2. Precursor Feeding Supplement the growth medium of the mutant with a synthetic analog of streptidine. To provide a substrate for the downstream biosynthetic enzymes. Feeding 2-deoxystreptidine to the mutant culture. evitachem.com
3. Fermentation & Incorporation Culture the mutant with the precursor. The cell's enzymes incorporate the analog into a new final product. The glycosyltransferase enzymes attach sugar moieties to 2-deoxystreptidine.

| 4. Isolation & Characterization | Isolate and identify the novel compound produced. | To determine the structure and activity of the new antibiotic. | Identification of streptomutin A. evitachem.comresearchgate.net |


Q & A

Q. What is the enzymatic role of streptidine 6-phosphate in microbial self-protection mechanisms?

this compound is critical for self-protection in Streptomyces species. Streptomycin-producing strains utilize streptomycin 6-kinase (SM6-kinase) to phosphorylate the C6 hydroxyl group of streptomycin, forming streptomycin 6-phosphate. This phosphorylated derivative loses inhibitory activity against ribosomes, thereby protecting the producer strain from its own antibiotic. Experimental validation involves in vitro protein-synthesizing systems to demonstrate that streptomycin 6-phosphate does not inhibit translation in susceptible strains .

Q. How is this compound biosynthetically derived in microbial pathways?

this compound is synthesized via a pathway originating from glucose 6-phosphate. The streptidine moiety is derived through a series of enzymatic modifications, including transamination, phosphorylation, and cyclization. Key intermediates include myo-inositol and ATP-dependent phosphorylation steps. Biosynthetic studies rely on isotopic labeling (e.g., 14C^{14}\text{C}-glucose) and enzyme purification (e.g., SM6-kinase) to track carbon flux and intermediate formation .

Q. What methodological approaches are used to detect this compound in metabolomic studies?

this compound can be quantified using high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or mass spectrometry (MS). For example, mixed-mode chromatography columns (e.g., Newcrom B) with mobile phases containing acetonitrile and formic acid enable separation of phosphorylated sugars. Metabolomic workflows often involve extraction in cold methanol, followed by centrifugal filtration to remove proteins before analysis .

Advanced Research Questions

Q. How do structural variations in this compound influence enzyme-substrate interactions?

Structural studies of phosphorylated sugars (e.g., mannose 6-phosphate receptors) highlight that binding specificity depends on the spatial arrangement of the phosphate group and adjacent hydroxyl residues. For this compound, molecular docking and X-ray crystallography of enzymes like SM6-kinase or phosphatases can reveal key residues (e.g., Mg2+^{2+}-binding sites) that stabilize the phosphate moiety. Mutagenesis of these residues disrupts catalytic activity, as shown by kinetic assays .

Q. What experimental strategies resolve discrepancies in enzyme kinetic data during SM6-kinase purification?

SM6-kinase purification often yields conflicting molecular weights (e.g., 36 kDa by SDS-PAGE vs. 38 kDa by Sephadex G-100 chromatography). These discrepancies may arise from non-globular protein structure or post-translational modifications. Strategies include:

  • Size-exclusion chromatography with multi-angle light scattering (SEC-MALS) for accurate molecular weight determination.
  • Isoelectric focusing to confirm the enzyme’s pI (e.g., pH 6.6 for SM6-kinase).
  • ATP-affinity chromatography to isolate active enzyme fractions and exclude inactive isoforms .

Q. How does substrate specificity differentiate this compound phosphatases from related enzymes?

this compound phosphatases (e.g., EC 3.1.3.–) exhibit strict specificity for the C6 phosphate group, unlike broad-spectrum phosphatases. Assays using synthetic analogs (e.g., dihydrostreptomycin 3'α,6-bisphosphate) and inhibitors (e.g., EDTA for metalloenzymes) can delineate specificity. Comparative kinetic studies with 32P^{32}\text{P}-labeled substrates and phosphohydrolase activity measurements (pH 7.4, 37°C) are critical for validation .

Methodological Considerations

  • Enzyme Assays : Include Mg2+^{2+} as a cofactor for kinases (e.g., SM6-kinase, APH(6)-Id) and control for EDTA inhibition .
  • Chromatography : Use DEAE-Sephadex A-25 for anion-exchange purification and hydroxyapatite for phosphoprotein enrichment .
  • Data Validation : Address batch-to-batch variability in enzyme activity by normalizing to protein concentration (Bradford assay ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.